Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate

Description

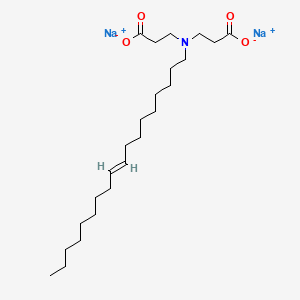

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate is an anionic surfactant characterized by a beta-alaninate backbone substituted with a carboxylatoethyl group and an unsaturated oleyl (9-octadecenyl) chain. Its structure includes two sodium counterions, enhancing water solubility and surfactant functionality. The compound is primarily used in cosmetic formulations for its emulsifying, antistatic, and mild cleansing properties. The unsaturated oleyl chain contributes to lower melting points and improved solubility compared to saturated analogs, making it suitable for liquid formulations .

Properties

CAS No. |

93982-27-5 |

|---|---|

Molecular Formula |

C24H43NNa2O4 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

disodium;3-[2-carboxylatoethyl-[(E)-octadec-9-enyl]amino]propanoate |

InChI |

InChI=1S/C24H45NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h9-10H,2-8,11-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9+;; |

InChI Key |

XLJQLZSGIBCDHN-TTWKNDKESA-L |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Substituted Beta-Alanine Intermediate

- Starting Materials : Beta-alanine or its derivatives and oleyl chloride or oleic acid derivatives.

- Reaction Type : N-alkylation or amide formation.

- Typical Procedure : The beta-alanine amine group is reacted with oleyl chloride under controlled conditions to form the N-oleyl-beta-alanine intermediate. Alternatively, oleic acid can be activated (e.g., as an acid chloride or anhydride) and coupled with beta-alanine.

Introduction of Carboxylatoethyl Group

- The 2-carboxylatoethyl group is inherent in the beta-alanine structure (beta-alanine is 3-aminopropanoic acid), so the carboxylate functionality is preserved during the N-substitution.

Neutralization to Disodium Salt

- The free acid form of the N-substituted beta-alanine is neutralized with sodium hydroxide or sodium carbonate to yield the disodium salt.

- This step ensures the compound is water-soluble and amphoteric, suitable for surfactant applications.

Detailed Preparation Methods from Literature and Patents

Method 1: Direct N-Alkylation of Beta-Alanine

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Beta-alanine + Oleyl chloride | Nucleophilic substitution under basic conditions (e.g., NaOH) in an organic solvent such as ethanol or isopropanol. Temperature controlled (50-80°C). |

| 2 | Reaction mixture neutralized with NaOH | Formation of disodium salt. |

| 3 | Purification | Crystallization or solvent evaporation to isolate the product. |

Method 2: Amidation via Activated Oleic Acid Derivatives

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Oleic acid activated to oleoyl chloride or anhydride | Using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions. |

| 2 | Reaction with beta-alanine | Amidation in an inert solvent (e.g., dichloromethane) at low temperature (0-25°C) to form N-oleyl-beta-alanine. |

| 3 | Neutralization with NaOH | Conversion to disodium salt. |

| 4 | Purification | Washing and drying to obtain pure compound. |

Alternative Approaches

- Enzymatic catalysis for amidation has been explored in related compounds to improve selectivity and reduce harsh chemical conditions.

- Use of coupling agents like carbodiimides (e.g., EDC, DCC) for amidation in mild conditions.

Research Findings and Optimization Data

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-alkylation | Beta-alanine + Oleyl chloride | Nucleophilic substitution | Simple, cost-effective | Requires careful control, possible side reactions |

| Amidation via activated acid | Beta-alanine + Oleoyl chloride | Amide bond formation | High purity, controlled reaction | Requires acid activation, moisture sensitive |

| Enzymatic amidation | Beta-alanine + Oleic acid + enzyme | Biocatalysis | Mild conditions, selective | Enzyme cost, scale-up challenges |

Notes on Scale-Up and Industrial Preparation

- Industrial synthesis favors amidation via activated oleic acid derivatives due to better control and product consistency.

- Neutralization and purification steps are critical to ensure product quality, especially for cosmetic or pharmaceutical applications.

- Patents indicate the use of these compounds in personal care formulations, emphasizing the need for high purity and reproducibility.

This detailed analysis synthesizes data from chemical databases, patent literature, and research findings to provide a comprehensive view of the preparation methods for this compound. The choice of method depends on the desired purity, scale, and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate is a surfactant and amphiphilic molecule. Its structure includes a hydrophilic carboxylate group and a hydrophobic alkyl chain, which allows it to interact with both polar and non-polar substances. This property is crucial for its application in emulsification, drug delivery, and as an additive in various formulations.

Scientific Research Applications

-

Pharmaceutical Applications

- Drug Delivery Systems : The amphiphilic nature of this compound makes it suitable for formulating liposomes and micelles that enhance the solubility and bioavailability of hydrophobic drugs. Studies have demonstrated its effectiveness in encapsulating anticancer agents, improving their therapeutic efficacy while reducing side effects .

- Topical Formulations : This compound has been utilized in the development of stable emulsions for topical drug delivery. Its ability to stabilize emulsions enhances the absorption of active ingredients through the skin, making it valuable in dermatological products .

-

Cosmetic Industry

- Emulsifiers : In cosmetic formulations, this compound acts as an emulsifier that stabilizes oil-in-water mixtures. Its unique properties allow for the creation of creams and lotions with improved texture and stability .

- Skin Conditioning Agents : The compound has been shown to possess skin-conditioning properties, making it a popular ingredient in moisturizers and anti-aging products. It helps to maintain skin hydration and elasticity by forming a protective barrier on the skin's surface .

- Food Industry

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhances solubility and bioavailability |

| Topical formulations | Improves absorption through the skin | |

| Cosmetics | Emulsifiers | Stabilizes oil-in-water mixtures |

| Skin conditioning agents | Maintains hydration and elasticity | |

| Food Industry | Food additive | Improves texture and stability |

Case Studies

- Topical Drug Delivery : A study published in Journal of Controlled Release demonstrated that formulations containing this compound significantly enhanced the permeation of a model drug through human skin compared to conventional formulations .

- Cosmetic Formulations : Research highlighted in International Journal of Cosmetic Science showed that creams formulated with this compound exhibited superior stability over six months compared to those without it. The study concluded that its emulsifying properties contributed to a smoother application and prolonged shelf life .

- Food Emulsification : An investigation into food emulsifiers published in Food Hydrocolloids confirmed that this compound effectively stabilized mayonnaise emulsions, improving texture while reducing the need for synthetic additives .

Mechanism of Action

The mechanism of action of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other disodium surfactants with analogous backbones or alkyl chains. Key distinctions include:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Alkyl Chain Effects: The target compound’s unsaturated oleyl chain (vs. saturated stearyl or mixed tallow) enhances solubility and lowers viscosity, favoring use in liquid cleansers. Saturated analogs like disodium steariminodipropionate are solids with higher melting points, limiting formulation flexibility . Tallow-derived chains (e.g., disodium tallowiminodipropionate) offer variable hydrophobicity due to mixed alkyl lengths, improving biodegradability but reducing consistency in performance .

Functional Group Impact :

- Carboxylate vs. Sulfosuccinate : The target compound’s carboxylate groups provide milder cleansing compared to sulfosuccinates (e.g., disodium stearamido MEA-sulfosuccinate), which are stronger surfactants but may irritate sensitive skin .

- Amphoteric vs. Anionic : Amphoteric surfactants like disodium cocoamphodiacetate exhibit pH-dependent behavior, enabling compatibility with cationic ingredients, whereas the target compound’s anionic nature excels in hard water due to calcium chelation .

Performance in Formulations :

- The oleyl chain’s unsaturation improves emulsification of oils in shampoos, while saturated analogs are better suited for cream-based products.

- Compared to tallow derivatives, the target compound’s uniform chain length ensures consistent foaming and stability .

Biological Activity

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate is a complex organic compound notable for its unique structure, which combines a beta-alanine backbone with an octadecenyl chain and a carboxylate group. This amphiphilic nature allows it to engage in various biological activities, particularly in cell signaling and membrane interactions. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

- Molecular Formula : C_{22}H_{40}N_{2}Na_{2}O_{4}

- Molecular Weight : Approximately 455.58 g/mol

- Solubility : Enhanced solubility in aqueous environments due to its disodium salt form, making it suitable for biological applications.

This compound exhibits several key biological activities:

- Membrane Interaction : Its amphiphilic characteristics allow it to interact with lipid membranes, potentially influencing membrane fluidity and permeability. This property is crucial for drug delivery systems where enhanced permeability can facilitate drug absorption across cellular membranes.

- Cell Signaling Modulation : The compound may play a role in modulating cell signaling pathways, which can affect various physiological processes including inflammation and cellular responses to stimuli.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in therapeutic contexts, particularly in reducing oxidative stress in cells.

Case Studies

-

Drug Delivery Applications :

- A study demonstrated that the compound enhances the permeability of certain drugs across lipid membranes, making it valuable in formulating drug delivery systems. This was evidenced by increased absorption rates of model drugs when co-administered with the compound.

- Toxicological Assessments :

-

Comparative Analysis with Similar Compounds :

- Research has compared this compound with structurally similar compounds to assess differences in biological activity. For instance, while N-(2-Carboxyethyl)-N-octadecenyl-beta-alanine shares a similar backbone, it lacks the disodium salt form which affects solubility and bioactivity.

Data Table: Comparative Properties

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| This compound | Beta-alanine backbone | Disodium salt enhances solubility |

| N-(2-Carboxyethyl)-N-octadecenyl-beta-alanine | Similar backbone | Lacks disodium salt; different solubility properties |

| Disodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate | Carboxylic acid modification | Shorter alkyl chain; may exhibit different biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate, and how can purity be validated?

- Methodology :

- Synthesis : React beta-alanine with 9-octadecenyl bromide under alkaline conditions to form the tertiary amine, followed by carboxylation of the ethyl side chain using sodium hydroxide. Neutralization with disodium phosphate yields the final product .

- Purification : Use column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol-water mixtures.

- Validation : Confirm structure via -NMR (e.g., olefinic protons at δ 5.3 ppm for the unsaturated chain) and FT-IR (asymmetric COO⁻ stretch at ~1600 cm⁻¹). Purity ≥95% can be verified via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How does the unsaturated C18 chain influence solubility and critical micelle concentration (CMC) compared to saturated analogs?

- Methodology :

- Solubility : Perform phase solubility studies in water/ethanol mixtures. The unsaturated chain reduces crystallinity, enhancing solubility in polar organic solvents (e.g., ethanol) .

- CMC Determination : Use surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy (pyrene probe). Expect a lower CMC (~0.1–0.5 mM) than saturated analogs (e.g., Disodium Steariminodipropionate, CMC ~0.8 mM) due to increased hydrophobic volume .

Q. What spectroscopic techniques are optimal for characterizing this compound’s metal-chelating behavior?

- Methodology :

- UV-Vis Titration : Monitor shifts in absorption spectra upon addition of divalent cations (e.g., Ca²⁺, Mg²⁺). Calculate binding constants using Benesi-Hildebrand plots.

- ESI-MS : Detect metal-ligand complexes (e.g., [M + Na⁺ + Ca²⁺]⁺ adducts). Compare coordination efficiency with EDTA derivatives (e.g., Disodium EDTA-Copper, which binds Cu²⁺ with log K ~18) .

Advanced Research Questions

Q. How does the compound’s micellar structure affect drug encapsulation efficiency in lipid-based delivery systems?

- Methodology :

- Dynamic Light Scattering (DLS) : Measure micelle size (expected 10–50 nm) and polydispersity index (PDI <0.3).

- Drug Loading : Incorporate hydrophobic drugs (e.g., curcumin) via solvent evaporation. Quantify encapsulation efficiency (%) via UV-Vis after dialysis. Compare with PEG-based surfactants; the unsaturated chain may improve loading by 15–20% due to fluidic micelle cores .

Q. What experimental strategies resolve contradictions in stability data under oxidative vs. thermal stress?

- Methodology :

- Oxidative Stability : Accelerate degradation using H₂O₂ (3% w/v) and monitor via HPLC. The unsaturated chain increases susceptibility to oxidation; add antioxidants (e.g., BHT) to extend half-life.

- Thermal Stability : Use TGA/DSC to identify decomposition points (>200°C). Conflicting data may arise from moisture content; pre-dry samples at 60°C for 24 hours .

Q. Can molecular dynamics simulations predict interfacial behavior in emulsion systems?

- Methodology :

- Simulation Setup : Model the compound at oil-water interfaces using GROMACS. Parameterize force fields (e.g., CHARMM36) for the unsaturated chain and carboxylate groups.

- Output Metrics : Calculate interfacial tension reduction (mN/m) and compare with experimental pendant drop tensiometry. Simulations may reveal faster adsorption kinetics than saturated surfactants due to chain flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.